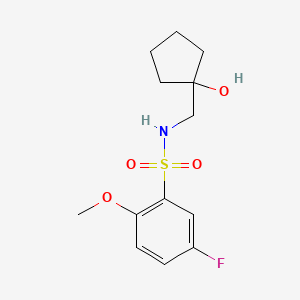
N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring attached to a butyl group, a fluorophenyl group, and a carboxamide group . The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-acylation . The specific reactions that “N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” would undergo would depend on the reaction conditions and the other compounds present.Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing triazole derivatives, including compounds similar to N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These methods involve various chemical reactions that allow for the creation of these compounds with high precision and purity. The synthesized compounds are then characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to determine their structural and chemical properties. For example, the microwave-assisted synthesis of 1,2,4-triazole derivatives has been explored for its efficiency in producing compounds with potential biological activities (Dengale et al., 2019).
Biological Activities
The triazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Some studies have focused on evaluating these compounds for their potential use as therapeutic agents. For instance, novel triazole derivatives have been assessed for their antimicrobial activities against various bacterial and fungal strains, showing moderate to good activities and providing insights into structure-activity relationships (Pokhodylo et al., 2021).
Structural Studies
Detailed structural analyses of triazole derivatives are conducted to understand their molecular conformation and how it relates to their biological activities. Crystal structure and DFT calculations help in elucidating the preferred conformation of these molecules and their interaction mechanisms at the molecular level. Such studies are crucial for the rational design of new compounds with enhanced biological activities. For example, the crystal structures of triazole derivatives have been reported to aid in the understanding of their α-glycosidase inhibition activity and the development of potent enzyme inhibitors (Gonzaga et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-3-4-9-16-14(20)13-10(2)19(18-17-13)12-8-6-5-7-11(12)15/h5-8H,3-4,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYVPIJIDOAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2635876.png)

![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2635882.png)
![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2635883.png)
![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)
![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)




